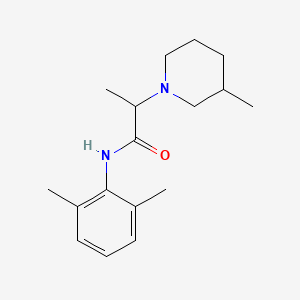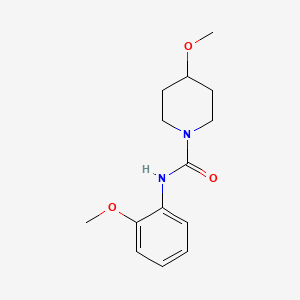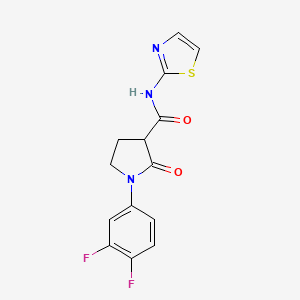![molecular formula C13H18ClN3O B7565794 [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone, also known as JNJ-40411813, is a novel drug that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone involves the inhibition of MAGL, which hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol. By inhibiting MAGL, [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone increases the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2. This activation leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. The compound has also been shown to reduce anxiety and depression-like behaviors in rodents. Additionally, [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been shown to have a favorable safety profile and does not exhibit any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone is its potent inhibitory activity against MAGL, which makes it a promising drug candidate for various diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetic properties. Additionally, more studies are needed to determine the optimal dosage and administration route for [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone.
Orientations Futures
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has potential applications in various diseases such as chronic pain, inflammation, and anxiety. Future studies should focus on optimizing the pharmacokinetic properties of the compound to improve its efficacy and safety. Additionally, more studies are needed to determine the optimal dosage and administration route for [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone. Furthermore, the compound's potential interactions with other drugs should be investigated to ensure its safety in combination therapy.
Méthodes De Synthèse
The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone involves the reaction of 5-chloro-6-(ethylamino)pyridin-3-amine with piperidin-4-one in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. The purity and yield of the compound can be improved by using appropriate purification techniques such as column chromatography.
Applications De Recherche Scientifique
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit potent inhibitory activity against the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
[5-chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-15-12-11(14)8-10(9-16-12)13(18)17-6-4-3-5-7-17/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQKLPGABCPOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7565765.png)
![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)
![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)
![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)


